molecular formula C12H22 B1666981 Bicyclohexyl CAS No. 92-51-3

Bicyclohexyl

Cat. No. B1666981
Key on ui cas rn: 92-51-3
M. Wt: 166.3 g/mol
InChI Key: WVIIMZNLDWSIRH-UHFFFAOYSA-N
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Patent
US07572435B2

Procedure details

140 g KOH (solid) are added to 2,000 g (20.41 mol) cyclohexanone. The mixture is heated under reflux with stirring. After 0.5 h, the reaction is terminated. The mixture is analyzed by GC analysis.
Name
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
20.41 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]1(=O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>>[CH:3]1([CH:3]2[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
140 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20.41 mol
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the reaction is terminated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C1(CCCCC1)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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